molecular formula C17H15NO5 B4927579 methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

Cat. No.: B4927579
M. Wt: 313.30 g/mol
InChI Key: JDZCCRLZWDIBLP-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a benzoate ester derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonylamino group at the meta position of the benzene ring. This structure combines the aromatic stability of the benzodioxin system with the ester functionality, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-21-17(20)11-5-4-6-12(9-11)18-16(19)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZCCRLZWDIBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison with Triazine Analogs

Compound Core Structure Melting Point (°C) Key Functional Groups
Target Compound Benzodioxin Not reported Ester, Carbonylamino
Methyl 3-[(4,6-diphenoxy-triazin-2-yl)amino]benzoate Triazine 180–220 Ester, Chlorophenoxy, Triazine

Benzamide Derivatives with Directing Groups

highlights N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which shares a benzoate-related backbone but replaces the ester with an amide and incorporates a hydroxyl group. Comparisons include:

  • Coordination Chemistry : The hydroxymethyl group in the benzamide acts as an N,O-bidentate ligand for metal catalysis, whereas the benzodioxin ester lacks obvious metal-coordinating sites.
  • Solubility : The hydroxyl group in the benzamide improves aqueous solubility, while the benzodioxin ester’s lipophilic nature may favor membrane permeability .

Sulfonylurea Herbicides with Triazine Moieties

lists sulfonylurea herbicides like metsulfuron-methyl, which share a triazine core but differ in functional groups:

  • Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to the absence of sulfonylurea and triazine pharmacophores.
  • Structural Flexibility : The target compound’s benzodioxin system may confer unique conformational constraints compared to the flexible sulfonylurea linkage .

Benzodioxin-Containing Derivatives

and describe compounds with benzodioxin systems, such as 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine and [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate. Key comparisons:

  • Substitution Patterns: The target compound’s carbonylamino linkage at position 3 contrasts with ’s oxoethyl bridge, altering steric and electronic profiles.
  • Potential Applications: ’s pyridinamine-benzodioxin hybrid suggests neurological or catalytic applications, while the target compound’s ester group may favor hydrolytic stability or prodrug designs .

Table 2: Comparison of Benzodioxin Derivatives

Compound (CAS) Substituents Molecular Weight Notable Features
Target Compound 3-Carbonylamino-benzodioxin Not reported Ester, Benzodioxin
876535-66-9 () 3-Methylbenzoate + oxoethyl bridge 391.46 Oxoethyl spacer, Amide linkage
2306268-61-9 () Pyridinamine + dimethylamino 391.46 Aromatic amine, Methoxy group

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